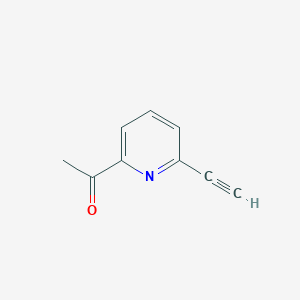

1-(6-ethynylpyridin-2-yl)ethanone

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(6-ethynylpyridin-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-3-8-5-4-6-9(10-8)7(2)11/h1,4-6H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKJIRRZZRDXFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=N1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90470910 | |

| Record name | 1-(6-Ethynyl-pyridin-2-yl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874379-35-8 | |

| Record name | 1-(6-Ethynyl-pyridin-2-yl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Pyridine Based Acetylenic Ketones in Advanced Organic Synthesis and Functional Materials

Pyridine-based acetylenic ketones represent a class of organic compounds that are gaining prominence for their utility in both advanced organic synthesis and the development of functional materials. The pyridine (B92270) ring, a nitrogen-containing heterocycle, imparts unique electronic properties and potential for coordination with metal ions. Its electron-withdrawing nature can influence the reactivity of appended functional groups. The acetylenic (alkyne) group, on the other hand, is a linchpin in modern synthetic chemistry, readily participating in a host of transformations such as cycloaddition reactions and cross-coupling reactions. The ketone functionality provides another site for chemical modification, allowing for the construction of diverse molecular scaffolds.

The synergy of these three components—pyridine, alkyne, and ketone—within a single molecule like 1-(6-ethynylpyridin-2-yl)ethanone creates a powerful tool for chemists. In organic synthesis, these compounds are valuable precursors to a wide array of more complex heterocyclic systems. For instance, the alkyne can undergo "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form highly stable triazole rings. organic-chemistry.orgnih.govnih.gov This reaction is known for its high efficiency and regioselectivity. organic-chemistry.org The ketone moiety can be a handle for forming new carbon-carbon or carbon-nitrogen bonds, expanding the molecular complexity.

In the realm of functional materials, the pyridine nitrogen and the acetylenic system can act as ligands for metal ions, leading to the formation of metal-organic frameworks (MOFs) or other coordination polymers. pressbooks.pubnist.gov These materials are of great interest for applications in gas storage, catalysis, and sensing. The rigid, linear nature of the ethynyl (B1212043) group can also be exploited to create highly ordered supramolecular structures. nih.gov

A Versatile Molecular Building Block of Strategic Importance

The strategic importance of 1-(6-ethynylpyridin-2-yl)ethanone lies in its capacity to serve as a versatile molecular building block. Its two reactive sites, the ethynyl (B1212043) and acetyl groups, can be addressed selectively or in tandem to construct a variety of intricate molecules.

A common and powerful method for the synthesis of this compound itself is the Sonogashira coupling reaction. organic-chemistry.org This palladium-catalyzed cross-coupling reaction joins a terminal alkyne with an aryl or vinyl halide. In a typical procedure, 1-(6-bromopyridin-2-yl)ethanone is coupled with a protected alkyne, such as (trimethylsilyl)acetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The subsequent removal of the silyl (B83357) protecting group affords the target compound. organic-chemistry.org

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield |

|---|---|---|---|---|

| 1 | 1-(6-bromopyridin-2-yl)ethanone | (Trimethylsilyl)acetylene, PdCl2(PPh3)2, CuI, THF, TEA, room temperature, 2 hours | 1-(6-((trimethylsilyl)ethynyl)pyridin-2-yl)ethanone | - |

| 2 | 1-(6-((trimethylsilyl)ethynyl)pyridin-2-yl)ethanone | Potassium carbonate, Methanol, room temperature, 2 hours | This compound | 55% (over 2 steps) |

Once synthesized, this compound can be used to create a diverse range of derivatives. The terminal alkyne is a prime substrate for cycloaddition reactions. For example, reaction with an organic azide (B81097) in the presence of a copper or ruthenium catalyst can lead to the formation of 1,4- or 1,5-disubstituted 1,2,3-triazoles, respectively. organic-chemistry.orgnih.gov This is a highly valuable transformation for the synthesis of compounds with potential applications in medicinal chemistry and materials science.

Furthermore, the acetyl and ethynyl functionalities can be elaborated to construct fused heterocyclic systems. For example, related structures are used in the synthesis of paullones, a class of compounds known for their biological activity as kinase inhibitors. nih.govnih.gov The general synthetic strategies towards these complex molecules often involve the construction of an indole (B1671886) ring system, a transformation where a versatile building block like this compound could be a key starting material.

Academic Research on the Compound S Chemical Properties and Reactivity

Palladium-Catalyzed Cross-Coupling Strategies for Ethynylation

The most prominent and efficient method for synthesizing this compound involves the formation of a carbon-carbon bond between a halogenated pyridine precursor and an alkyne source, catalyzed by a palladium complex. This falls under the umbrella of cross-coupling reactions, with the Sonogashira coupling being the foremost example.

The Sonogashira reaction is a cross-coupling process that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov It is a powerful and widely used method for the synthesis of arylalkynes and conjugated enynes. mdpi.com The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. nih.govmdpi.com

A specific and effective synthesis of this compound starts with the precursor 1-(6-bromopyridin-2-yl)ethanone. chemicalbook.com The reaction employs trimethylsilylacetylene (B32187) (TMS-acetylene) as the alkyne source, which provides a protected terminal alkyne that is later deprotected in a subsequent step. The coupling is facilitated by a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, and a copper(I) iodide co-catalyst in the presence of an amine base like triethylamine (B128534) (TEA). chemicalbook.com The initial product is 1-(6-((trimethylsilyl)ethynyl)pyridin-2-yl)ethanone, which is then treated with a base, such as potassium carbonate in methanol, to remove the trimethylsilyl (B98337) (TMS) protecting group and yield the final product. chemicalbook.com This two-step, one-pot procedure has been reported to produce this compound in a 55% yield. chemicalbook.com

Table 1: Reaction Conditions for Sonogashira Synthesis of this compound chemicalbook.com

| Component | Reagent/Condition | Role |

|---|---|---|

| Starting Material | 1-(6-bromopyridin-2-yl)ethanone | Aryl halide precursor |

| Alkyne Source | Trimethylsilylacetylene (TMS-acetylene) | Provides the ethynyl (B1212043) group (protected) |

| Palladium Catalyst | Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) | Primary cross-coupling catalyst |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Activates the alkyne |

| Base | Triethylamine (TEA) | Neutralizes HX by-product, solvent |

| Solvent | Tetrahydrofuran (THF) | Reaction medium for coupling |

| Deprotection Agent | Potassium carbonate (K₂CO₃) in Methanol | Removes the trimethylsilyl (TMS) group |

| Overall Yield | 55% (over 2 steps) | Product yield |

The efficiency of the Sonogashira coupling is highly dependent on the specific components of the catalytic system. Optimization often involves the careful selection of the palladium source, the copper co-catalyst (or its exclusion in copper-free variants), the base, the solvent, and, crucially, the ligands coordinated to the palladium center. Ligands play a critical role in stabilizing the palladium catalyst and modulating its reactivity. The use of bulky and electron-rich phosphine (B1218219) ligands, for instance, can enhance the efficiency of the coupling reaction. mdpi.com

In recent years, significant efforts have been directed towards developing more robust and versatile catalytic systems. This includes the use of N-heterocyclic carbene (NHC) ligands, which can form highly stable and active palladium complexes, sometimes allowing for reactions at room temperature or with less reactive aryl chlorides. While classic conditions often require an inert atmosphere, newer protocols have been developed that are less sensitive to air and moisture, increasing the practical applicability of the method. rsc.org Copper-free Sonogashira couplings have also gained prominence to avoid issues related to the copper co-catalyst, such as the formation of alkyne homocoupling byproducts (Glasner coupling). These systems often rely on specific ligands and bases to facilitate the catalytic cycle.

Alternative Synthetic Routes to Pyridyl Ethynyl Ketones

While the Sonogashira coupling is a dominant strategy, other synthetic methods can be employed to generate pyridyl ethynyl ketones, often by avoiding the palladium-catalyzed coupling of an aryl halide. These alternatives typically involve the reaction of a terminal alkyne with a different electrophilic derivative of the pyridine ring.

One significant alternative involves the coupling of terminal alkynes with acyl chlorides. nih.gov For a pyridine target, this would involve converting a precursor like 6-acetylpicolinic acid into its corresponding acyl chloride, 6-acetylpicolinoyl chloride. This activated species can then react with a terminal alkyne, a reaction that can be catalyzed by a copper(II) chloride complex in the presence of a base like triethylamine. nih.gov This method provides a palladium-free route to the target ynone.

Another major class of alternatives involves the nucleophilic addition of metal acetylides to carbonyl compounds. thieme-connect.comlibretexts.org This two-step approach first requires the generation of a suitable electrophile on the pyridine ring, such as an aldehyde (e.g., 6-acetylpyridine-2-carbaldehyde). A lithium or Grignard acetylide reagent can then be added to the aldehyde, forming a propargyl alcohol. nih.govlibretexts.orgyoutube.com Subsequent oxidation of this alcohol yields the desired ethynyl ketone. This pathway offers a fundamentally different approach to C-C bond formation compared to cross-coupling.

Table 2: Comparison of Major Synthetic Strategies for Pyridyl Ethynyl Ketones

| Strategy | Pyridine Precursor Type | Alkyne Reagent | Key Transformation | Catalyst/Reagent |

|---|---|---|---|---|

| Sonogashira Coupling | Halogenated Pyridine | Terminal Alkyne | Pd-catalyzed C(sp²)-C(sp) cross-coupling | Pd(0)/Cu(I) |

| Acyl Chloride Coupling | Pyridine Acyl Chloride | Terminal Alkyne | Cu-catalyzed acylation | Cu(II) complex |

| Acetylide Addition & Oxidation | Pyridine Aldehyde | Metal Acetylide (Li, MgBr) | Nucleophilic addition then oxidation | - / Oxidizing Agent (e.g., MnO₂) |

Chemo- and Regioselective Derivatization Strategies for Structural Modification

The structure of this compound features two primary reactive sites amenable to selective modification: the terminal alkyne and the ketone carbonyl group. Derivatization at these sites allows for the synthesis of a diverse library of related compounds. mdpi.com

The terminal alkyne is an exceptionally versatile functional group for derivatization. It is a prime substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". wikipedia.orgorganic-chemistry.org This reaction allows for the efficient and regioselective formation of a 1,2,3-triazole ring by reacting the alkyne with an organic azide (B81097). This provides a robust method for conjugating the pyridyl ketone core to a wide variety of other molecules.

The ketone group also serves as a handle for numerous chemical transformations. It can react with hydroxylamine (B1172632) to form the corresponding ketoxime. mdpi.com The α-protons adjacent to the carbonyl are acidic and can be deprotonated to form an enolate, which can then participate in reactions such as Claisen condensations or alkylations. nih.gov Furthermore, the carbonyl carbon itself is electrophilic and can be attacked by various nucleophiles. researchgate.net For analytical purposes, the ketone can be derivatized with reagents like methoxyamine to improve its properties for techniques like gas chromatography-mass spectrometry. nih.gov The use of related diacetylpyridine (B91181) compounds as building blocks for complex supramolecular structures further highlights the reactivity of the acetyl group in condensation-type reactions. nih.govnih.gov

Reactivity of the Ethynyl Moiety

The carbon-carbon triple bond of the ethynyl group is a hub of reactivity, readily participating in a variety of addition and cyclization reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Other Click Chemistry Reactions

The terminal alkyne functionality of this compound makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.gov This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govacs.org The reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it a powerful tool for creating complex molecules. nih.govrsc.org

The general mechanism for the CuAAC reaction involves the formation of a copper(I) acetylide intermediate, which then reacts with an organic azide. This is followed by a cyclization and subsequent protonolysis to yield the stable triazole ring and regenerate the copper(I) catalyst. acs.org The presence of the pyridine ring in this compound can influence the reaction, potentially acting as a ligand for the copper catalyst. The synthesis of 1,2,3-triazole derivatives from various azides and alkynes is a well-established method for creating compounds with potential biological activities, including anticancer properties. nih.gov

| Reactant A | Reactant B | Catalyst | Product | Reaction Type |

| This compound | Organic Azide (R-N₃) | Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate) | 1-(6-(4-R-1H-1,2,3-triazol-1-yl)pyridin-2-yl)ethanone | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

Hydrofunctionalization Reactions (e.g., Hydration, Hydroamination, Hydrohalogenation)

The ethynyl group readily undergoes hydrofunctionalization reactions, where an H-X molecule adds across the triple bond.

Hydration: The addition of water to the alkyne, typically catalyzed by mercury(II) salts or other transition metals like ruthenium, leads to the formation of an enol intermediate. This enol rapidly tautomerizes to the more stable ketone. In the case of this compound, hydration would yield 1-(6-acetylpyridin-2-yl)ethanone.

Hydroamination: The addition of an N-H bond from an amine across the alkyne is a powerful method for synthesizing enamines and imines. The intermolecular hydroamination of terminal alkynes with anilines, for instance, can be catalyzed by palladium complexes. acs.orgacs.org This reaction often proceeds with Markovnikov selectivity, yielding the corresponding imine after tautomerization of the initially formed enamine. acs.org The reaction is believed to involve the coordination of the alkyne to the metal center, which activates it for nucleophilic attack by the amine. acs.org

| Reactant A | Reactant B | Catalyst | Product |

| This compound | Aniline (Ar-NH₂) | Palladium(II) complex | N-(1-(6-acetylpyridin-2-yl)ethylidene)aniline (Imine) |

| This compound | Water (H₂O) | Mercury(II) salt / Ruthenium catalyst | 1,1'-(pyridine-2,6-diyl)bis(ethan-1-one) |

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the alkyne typically follows Markovnikov's rule, with the hydrogen atom adding to the carbon atom that already has more hydrogen atoms. This reaction leads to the formation of vinyl halides. The reaction can proceed via an electrophilic addition mechanism.

Olefin and Arene Annulation Reactions

The ethynyl group of this compound can participate in annulation reactions to construct fused ring systems. These reactions often involve a sequence of bond-forming events, leading to the creation of new carbocyclic or heterocyclic rings. For instance, tandem annulation reactions of 1,3-enynes have been used to synthesize functionalized pyridine and pyrrole (B145914) derivatives. nih.govbeilstein-journals.org While this compound is not an enyne itself, its alkyne functionality can be a key component in similar cyclization strategies, particularly in the presence of suitable reaction partners and catalysts. The synthesis of fused pyridines is an area of significant interest in medicinal chemistry. researchgate.netnih.gov

Reactivity of the Ketone Functionality

The carbonyl group of the ketone is electrophilic and is a prime target for nucleophilic attack.

Nucleophilic Additions with Organometallic Reagents and Subsequent Transformations

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that readily add to the carbonyl carbon of this compound. This addition reaction, followed by an acidic workup, results in the formation of tertiary alcohols. wikipedia.orgmasterorganicchemistry.com It is important to note that these strong bases can also deprotonate the terminal alkyne. To avoid this, the alkyne can be protected, for example, as a silylacetylene, prior to the reaction with the organometallic reagent. chemicalbook.com

The general mechanism involves the nucleophilic attack of the carbanion equivalent from the organometallic reagent on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation during workup yields the tertiary alcohol. masterorganicchemistry.com

| Reagent | Substrate | Product (after workup) |

| Methylmagnesium bromide (CH₃MgBr) | This compound | 2-(6-ethynylpyridin-2-yl)propan-2-ol |

| Phenyllithium (C₆H₅Li) | This compound | 1-phenyl-1-(6-ethynylpyridin-2-yl)ethanol |

Condensation Reactions, Imine, Oxime, and Hydrazone Formation

The ketone functionality readily undergoes condensation reactions with primary amines and their derivatives to form a variety of C=N double-bonded products. These reactions are typically reversible and are often catalyzed by acid. masterorganicchemistry.comyoutube.com

Imine Formation: Reaction with a primary amine (R-NH₂) yields an imine, also known as a Schiff base. The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the imine. masterorganicchemistry.comresearchgate.net

Oxime Formation: Condensation with hydroxylamine (NH₂OH) produces an oxime. wikipedia.orgnumberanalytics.com The reaction mechanism is analogous to imine formation. ic.ac.uk Oximes are useful intermediates in organic synthesis and can be used for the characterization of carbonyl compounds. wikipedia.org The formation of oximes is often facilitated by carrying out the reaction under acidic conditions or in the presence of a base like pyridine. numberanalytics.com

Hydrazone Formation: Reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., phenylhydrazine) affords a hydrazone. khanacademy.orglibretexts.org These reactions are also typically acid-catalyzed and proceed via a similar mechanism to imine and oxime formation. A general procedure for the synthesis of hydrazones involves refluxing the ketone with hydrazine hydrate (B1144303) in a solvent like ethanol. orgsyn.orgorgsyn.org

| Reagent | Product |

| Primary Amine (R-NH₂) | Imine |

| Hydroxylamine (NH₂OH) | Oxime |

| Hydrazine (H₂NNH₂) | Hydrazone |

Alpha-Alkylation and Carbonyl Transformations

The acetyl group, consisting of a carbonyl (C=O) and a methyl group, is a hub for numerous chemical transformations. The protons on the alpha-carbon (the methyl group) are acidic and can be removed by a suitable base to form an enolate, which can then act as a nucleophile. The carbonyl carbon itself is electrophilic and susceptible to attack by nucleophiles.

Alpha-Alkylation: The methyl protons adjacent to the carbonyl group can be deprotonated by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a kinetic enolate. This enolate can then react with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond at the alpha-position, leading to a more substituted ketone. The choice of base and reaction conditions is crucial to favor alkylation over competing reactions.

Carbonyl Transformations: The electrophilic carbon of the carbonyl group is a prime target for nucleophilic addition.

Grignard Reactions: Organometallic reagents such as Grignard reagents (R-MgX) can add to the carbonyl carbon. This reaction, followed by an acidic workup, converts the acetyl group into a tertiary alcohol. Given that the molecule contains other reactive sites (the acidic alkyne proton), the Grignard reagent must be used in excess, or the alkyne must be protected prior to the reaction.

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the carbonyl carbon.

Aza-Wittig Reaction: The carbonyl can be converted into an imine through the aza-Wittig reaction. This involves reacting the ketone with an iminophosphorane (R₃P=NR'). The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxazaphosphetane intermediate, which then collapses to form the imine and a phosphine oxide byproduct. This transformation is valuable for introducing nitrogen-containing functionalities.

| Transformation | Reagent(s) | Functional Group Formed |

| Alpha-Alkylation | 1. LDA2. R-X | Elongated ketone |

| Grignard Reaction | 1. R-MgX2. H₃O⁺ | Tertiary alcohol |

| Reduction | NaBH₄ or LiAlH₄ | Secondary alcohol |

| Aza-Wittig Reaction | R₃P=NR' | Imine |

Reactivity of the Pyridine Core

The pyridine ring is an electron-deficient heterocycle, which influences its reactivity towards both substitution and modification at the nitrogen atom.

Direct C-H functionalization of pyridines can be challenging but is a powerful tool for introducing substituents. Directed ortho-metalation (DoM) is a key strategy for achieving regioselective functionalization. In this process, a directing metalation group (DMG) coordinates to an organolithium base, directing deprotonation to a specific ortho-position. For this compound, the acetyl group could potentially act as a DMG, directing metalation to the C3 position of the pyridine ring. However, the presence of other acidic protons, particularly the acetylenic proton and the alpha-protons of the acetyl group, complicates this approach and would likely require careful selection of reagents and conditions or a protecting group strategy.

The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and susceptible to reactions with electrophiles.

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The resulting N-oxide significantly alters the electronic properties of the ring, making the C2 and C6 positions more susceptible to nucleophilic attack and the C3 and C5 positions more reactive towards electrophiles. The N-oxide can also be a useful intermediate for further functionalization before being deoxygenated back to the pyridine.

Quaternization: The nitrogen atom can be alkylated by reacting it with an alkyl halide (e.g., methyl iodide) to form a pyridinium (B92312) salt. This process, known as quaternization, introduces a permanent positive charge on the nitrogen atom, which further activates the pyridine ring towards nucleophilic addition, typically at the C2 and C4 positions.

Cascade, Tandem, and Multicomponent Reactions Incorporating the Compound

The multifunctional nature of this compound makes it an attractive substrate for cascade, tandem, or multicomponent reactions, where multiple bonds are formed in a single operation. The ethynyl and acetyl groups can participate in a variety of powerful bond-forming reactions.

Sonogashira Coupling followed by Cyclization: The terminal alkyne is a prime handle for Sonogashira coupling with aryl or vinyl halides. A potential cascade reaction could involve an initial Sonogashira coupling to extend the alkyne, followed by an intramolecular reaction involving the newly introduced group and another part of the molecule, such as the acetyl group or the pyridine nitrogen, to form complex heterocyclic systems. For instance, a suitably functionalized aryl halide could be coupled, and the introduced substituent could then undergo an intramolecular condensation with the acetyl group.

Click Chemistry and Subsequent Transformations: The ethynyl group can readily participate in copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC) reactions, a cornerstone of "click chemistry," to form a stable 1,2,3-triazole ring. This reaction is highly efficient and tolerant of many functional groups. A multicomponent reaction could be designed where the triazole is formed, and then the acetyl group or the pyridine nitrogen is engaged in a subsequent bond-forming event.

Aza-Wittig/Electrocyclization Cascade:

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-(6-ethynylpyridin-2-yl)ethanone in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecular skeleton.

Given the structure of this compound, specific chemical shifts (δ) are anticipated in both ¹H and ¹³C NMR spectra. In the ¹H NMR spectrum, the protons of the pyridine (B92270) ring are expected to appear in the aromatic region, typically between 7.0 and 9.0 ppm. The acetyl group's methyl protons would present as a singlet, likely around 2.7 ppm, while the acetylenic proton would also be a singlet, anticipated in the range of 3.0-3.5 ppm.

In the ¹³C NMR spectrum, the carbonyl carbon of the acetyl group is expected to have a characteristic downfield shift, appearing around 200 ppm. The carbons of the pyridine ring will resonate in the aromatic region (120-150 ppm), with their precise shifts influenced by the positions of the acetyl and ethynyl (B1212043) substituents. The sp-hybridized carbons of the ethynyl group are expected in the range of 75-95 ppm. slideshare.netyoutube.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H3 | 7.8 - 8.0 (d) | 125 - 128 |

| Pyridine-H4 | 7.7 - 7.9 (t) | 137 - 140 |

| Pyridine-H5 | 7.5 - 7.7 (d) | 120 - 123 |

| Acetyl-CH₃ | ~2.7 (s) | 25 - 28 |

| Ethynyl-H | 3.2 - 3.5 (s) | - |

| Pyridine-C2 | - | 153 - 156 |

| Pyridine-C6 | - | 142 - 145 |

| Acetyl-C=O | - | 198 - 202 |

| Ethynyl-C≡ | - | 80 - 85 |

| Ethynyl-≡CH | - | 78 - 83 |

Note: These are predicted values based on data from similar compounds. Actual experimental values may vary. (s = singlet, d = doublet, t = triplet)

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these resonances by establishing proton-proton and proton-carbon correlations, respectively.

High-Resolution Mass Spectrometry for Precise Molecular Mass Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. researchgate.netnih.govresearchgate.net For a molecular formula of C₉H₇NO, the expected exact mass can be calculated and compared with the experimental value, typically with an accuracy of a few parts per million (ppm).

Beyond molecular mass confirmation, HRMS provides valuable structural information through the analysis of fragmentation patterns. researchgate.netmiamioh.edu Under ionization conditions, the molecule will break apart in a predictable manner, and the masses of the resulting fragment ions can be used to piece together the original structure.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Fragmentation Pathway |

| [M+H]⁺ | C₉H₈NO⁺ | 146.0600 | Protonated molecular ion |

| [M-CH₃]⁺ | C₈H₄NO⁺ | 130.0287 | Loss of a methyl radical from the acetyl group |

| [M-CO]⁺ | C₈H₇N⁺ | 117.0573 | Loss of carbon monoxide from the acetyl group |

| [C₇H₄N]⁺ | C₇H₄N⁺ | 102.0338 | Loss of the entire acetyl group |

Note: The predicted m/z values are for the monoisotopic masses.

The fragmentation analysis would likely reveal the characteristic loss of a methyl radical (•CH₃) and a neutral carbon monoxide (CO) molecule from the acetyl group, leading to prominent fragment ions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. researchgate.netyoutube.comresearchgate.netyoutube.comnih.gov

For this compound, the IR spectrum is expected to show strong absorption bands corresponding to the C=O stretch of the ketone and the C≡C and ≡C-H stretches of the alkyne. The Raman spectrum, on the other hand, is often more sensitive to the symmetric and non-polar C≡C bond, providing a strong signal for this group.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Acetyl C=O | Stretch | 1690 - 1710 (strong) | 1690 - 1710 (weak) |

| Ethynyl C≡C | Stretch | 2100 - 2140 (weak to medium) | 2100 - 2140 (strong) |

| Ethynyl ≡C-H | Stretch | 3250 - 3350 (strong, sharp) | 3250 - 3350 (medium) |

| Pyridine C=N/C=C | Ring Stretches | 1550 - 1620 (multiple bands) | 1550 - 1620 (multiple bands) |

| Aromatic C-H | Stretch | 3000 - 3100 (multiple weak bands) | 3000 - 3100 (multiple weak bands) |

X-ray Crystallography for Solid-State Molecular Conformation and Supramolecular Architecture

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. youtube.comnih.govyoutube.comyoutube.com By diffracting X-rays off a single crystal of this compound, a three-dimensional electron density map can be generated, from which atomic coordinates, bond lengths, bond angles, and torsional angles can be determined with high precision.

Based on the analysis of similar structures, it is anticipated that the pyridine ring and the acetyl group will be nearly coplanar to maximize conjugation. The crystal packing is likely to be influenced by intermolecular interactions such as C-H···N and C-H···O hydrogen bonds, as well as π-π stacking interactions between the pyridine rings of adjacent molecules. These interactions dictate the supramolecular architecture of the compound in the solid state.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Identification of Intermediates

The synthesis of this compound, likely via a Sonogashira coupling reaction between a 6-halopyridin-2-yl ethanone (B97240) and a suitable alkyne, can be monitored in real-time using advanced spectroscopic techniques. libretexts.orgrsc.orgwikipedia.org In situ NMR or IR spectroscopy allows for the tracking of the concentrations of reactants, intermediates, and products as the reaction progresses.

By monitoring the disappearance of the reactant signals (e.g., the C-X stretch of the halopyridine in the far-IR) and the appearance of the product signals (e.g., the C≡C stretch), the reaction kinetics can be determined. Furthermore, these techniques may allow for the detection and characterization of transient catalytic intermediates in the Sonogashira cycle, providing valuable mechanistic insights into the reaction pathway. libretexts.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure, Molecular Orbitals, and Reactivity Pathways

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Electronic Structure and Molecular Orbitals

The electronic properties of 1-(6-ethynylpyridin-2-yl)ethanone are governed by the interplay between the electron-withdrawing pyridine (B92270) ring, the π-system of the ethynyl (B1212043) group, and the acetyl substituent. DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311G, can determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.brresearchgate.net These frontier orbitals are crucial for understanding a molecule's reactivity.

For the analog 2-acetylpyridine (B122185), the HOMO is generally distributed over the pyridine ring, while the LUMO is more localized on the carbonyl group and the pyridine nitrogen, indicating these as likely sites for nucleophilic and electrophilic attack, respectively. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. scielo.brresearchgate.net For derivatives of 2-acetylpyridine, calculated HOMO-LUMO gaps are typically in a range that suggests a reactive molecule, capable of participating in various chemical transformations. researchgate.net

Table 5.1: Calculated Frontier Orbital Energies for 2-Acetylpyridine (Analog) Calculations performed using DFT at the B3LYP/6-311G level of theory.

| Parameter | Energy (eV) |

| EHOMO | -6.9 to -7.2 |

| ELUMO | -1.8 to -2.1 |

| Energy Gap (ΔE) | 4.8 to 5.4 |

Note: The exact values can vary based on the specific derivative and computational method. The data presented is a representative range based on studies of 2-acetylpyridine and its derivatives. researchgate.net

Reactivity Pathways

The frontier orbitals and molecular electrostatic potential (MEP) maps generated by DFT can predict likely reactivity pathways. mdpi.comimanagerpublications.com For this compound, several pathways can be envisaged:

Nucleophilic addition to the carbonyl group: The acetyl group's carbonyl carbon is electrophilic and a prime target for nucleophiles.

Reactions at the ethynyl group: The triple bond can undergo various reactions, including cycloadditions and coupling reactions. dtic.milpku.edu.cn The terminal hydrogen is also acidic and can be deprotonated to form an acetylide, a potent nucleophile.

Electrophilic or nucleophilic aromatic substitution: While less common for pyridines unless activated, these pathways can be computationally explored.

DFT calculations can map the potential energy surface for these reactions, identifying transition states and intermediates to determine the most favorable pathways. nih.gov

Mechanistic Probing of Key Chemical Transformations and Transition States via Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transient transition states.

For this compound, two key reactive sites are the acetyl and ethynyl groups.

Aldol-type Condensation: The acetyl group's α-protons are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile, attacking an aldehyde (like 4-nitrobenzaldehyde) in a crossed-aldol condensation. brainly.comchegg.comresearchgate.netlabflow.com Computational studies can model this entire process, calculating the energy barriers for enolate formation, nucleophilic attack, and subsequent dehydration to form the α,β-unsaturated ketone. These calculations help in understanding the reaction kinetics and the influence of different catalysts or reaction conditions. labflow.com

[3+2] Cycloaddition: The ethynyl group is a classic dipolarophile. It can react with 1,3-dipoles, such as nitrilimines, in a [3+2] cycloaddition to form five-membered heterocyclic rings. rsc.org DFT calculations are used to determine whether the reaction proceeds through a concerted or stepwise mechanism by locating the corresponding transition states. pku.edu.cnyoutube.com The activation energies for different regioisomeric pathways can be compared to predict the reaction's outcome, which is often in excellent agreement with experimental results.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict spectroscopic data with high accuracy, aiding in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool. DFT calculations, using the Gauge-Including Atomic Orbital (GIAO) method, can compute the nuclear magnetic shielding tensors for each atom. benthamopen.comnih.gov These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). For substituted pyridines, these predictions are generally in good agreement with experimental values, with mean absolute errors often less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C. nih.govnih.gov

Table 5.2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for 2-Acetylpyridine (Analog) Experimental data recorded in CDCl₃. Predicted data based on DFT/GIAO calculations.

| Carbon Atom | δ (Experimental, ppm) | δ (Calculated, ppm) |

| C=O | 200.1 | 198.5 |

| C2 (ipso) | 153.5 | 152.1 |

| C6 | 148.9 | 147.8 |

| C4 | 136.8 | 137.2 |

| C3 | 127.3 | 126.9 |

| C5 | 121.8 | 122.5 |

| CH₃ | 25.7 | 26.1 |

Note: This table illustrates the typical accuracy of such predictions for a key structural analog.

Vibrational Frequencies

Theoretical vibrational spectra (Infrared and Raman) can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations yield harmonic frequencies, which are systematically higher than experimental frequencies due to anharmonicity. utwente.nl Therefore, the calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. researchgate.net This allows for the confident assignment of complex experimental spectra. For this compound, characteristic vibrational modes such as the C=O stretch, C≡C stretch, and various pyridine ring modes can be precisely predicted. imanagerpublications.com

Conformational Analysis and Energy Landscapes

Most molecules are not rigid and can adopt multiple conformations through rotation around single bonds. Conformational analysis aims to identify the most stable conformer(s) and the energy barriers between them.

For this compound, the key conformational flexibility arises from the rotation of the acetyl group relative to the pyridine ring. A relaxed potential energy surface (PES) scan can be performed by systematically varying the dihedral angle (e.g., N-C2-C(acetyl)-O) and calculating the energy at each step after optimizing the rest of the geometry. nih.govuni-muenchen.de

Such an analysis for the 2-acetylpyridine analog typically reveals two stable planar conformers, with the carbonyl oxygen pointing away from or towards the pyridine nitrogen. The energy barrier to rotation between these conformers can be calculated from the PES scan, providing insight into the molecule's flexibility at different temperatures. readthedocs.ionih.gov The global minimum conformation is the one that will be predominantly populated and is used for subsequent calculations of other properties.

Molecular Dynamics Simulations for Understanding Intramolecular and Intermolecular Interactions

While DFT calculations are excellent for studying isolated molecules, molecular dynamics (MD) simulations are used to explore the behavior of molecules over time, especially in a condensed phase like a solution. rsc.orgreadthedocs.io

An MD simulation of this compound, for instance in a box of water molecules, would involve solving Newton's equations of motion for every atom in the system. researchgate.net This allows for the study of:

Solvation: How water molecules arrange around the solute, forming hydrogen bonds with the pyridine nitrogen and the carbonyl oxygen.

Intermolecular Interactions: In concentrated solutions or the solid state, MD can reveal how molecules of this compound interact with each other through π-π stacking of the pyridine rings or dipole-dipole interactions. nih.gov

Dynamics: The simulation tracks the conformational changes of the molecule over time, providing a dynamic view of the energy landscape explored at a given temperature.

These simulations provide a bridge between the static picture of a single molecule and the dynamic reality of chemical systems.

In Silico Structure-Activity Relationship (SAR) Studies for Molecular Design

This compound is a versatile scaffold that can be modified to tune its properties for specific applications, such as in medicinal chemistry or materials science. In silico SAR studies use computational methods to predict how changes in a molecule's structure will affect its activity. mdpi.comwjpsonline.comnih.gov

For example, if this scaffold were being developed as a potential drug candidate, a Quantitative Structure-Activity Relationship (QSAR) model could be built. researchgate.net This involves:

Generating a Library: Creating a virtual library of derivatives by modifying the ethynyl and acetyl groups (e.g., adding substituents, changing functional groups).

Calculating Descriptors: For each derivative, calculating a set of molecular descriptors, which can include electronic properties (e.g., HOMO/LUMO energies, partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).

Building a Model: Using statistical methods to build a mathematical model that correlates these descriptors with a known biological activity (e.g., enzyme inhibition).

Prediction: Using the model to predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts toward the most promising candidates. researchgate.net

This in silico approach accelerates the design-build-test cycle of molecular design, saving significant time and resources.

Applications and Functional Exploitation in Advanced Chemical Research

Role as a Key Precursor in Diverse Organic Synthesis

The presence of multiple reactive sites—the nitrogen atom of the pyridine (B92270) ring, the acetyl group, and the terminal alkyne—makes 1-(6-ethynylpyridin-2-yl)ethanone a valuable starting material for the construction of intricate molecular architectures.

Construction of Complex Heterocyclic Ring Systems and Polycycles

The ethynyl (B1212043) and acetyl groups on the pyridine scaffold of this compound serve as versatile handles for the construction of various heterocyclic and polycyclic systems. The alkyne functionality is particularly amenable to cycloaddition reactions, a powerful strategy for forming new rings. For instance, [4+2] cycloadditions, such as the Diels-Alder reaction, and [3+2] cycloadditions can be employed to build five- and six-membered rings. While specific examples for this compound are not extensively documented in the reviewed literature, the general reactivity of alkynes suggests its potential in such transformations. exlibrisgroup.comyoutube.comyoutube.com

Furthermore, the compound can participate in multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to generate complex products. csic.esresearchgate.net For example, the Groebke-Blackburn-Bienaymé reaction (GBBR), an acid-catalyzed reaction of an α-aminoazine, an aldehyde, and an isocyanide, is a powerful tool for the synthesis of imidazo-fused heterocycles. csic.esbeilstein-journals.org The pyridine nitrogen in this compound could potentially act as the aminoazine component in such reactions, leading to the formation of highly functionalized, fused heterocyclic systems.

The strategic placement of the functional groups also allows for intramolecular reactions. For example, after modification of the acetyl or ethynyl group, intramolecular cyclization could lead to the formation of novel bicyclic or polycyclic frameworks.

Synthesis of Multifunctionalized Organic Molecules and Natural Product Analogs

Ketones are recognized as strategic building blocks for the synthesis of natural product-inspired compounds due to the wide range of transformations they can undergo. rsc.org The acetyl group in this compound can be elaborated through various reactions, including aldol (B89426) condensations, to introduce further complexity.

The synthesis of bioactive 2-pyridone-containing heterocycles often utilizes multicomponent reactions. nih.gov While direct application of this compound in this context is not explicitly detailed, its structural motifs are found in various bioactive molecules. For instance, derivatives of 2-acetylpyridine (B122185) have been used in the synthesis of compounds with potential biological activity. nih.gov The synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate for the drug Etoricoxib, involves the hydration of an ethynylpyridine precursor. researchgate.net This highlights the utility of the acetylpyridine scaffold in medicinal chemistry.

The development of novel anticancer agents has also seen the use of pyridine derivatives. For example, new derivatives of 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione and their coordination complexes have shown anticancer activity. nih.gov The structural features of this compound make it a candidate for the synthesis of new ligands and, subsequently, metal complexes with potential biological applications.

Development of Ligands for Catalysis and Coordination Chemistry

The pyridine nitrogen and the potential for modification of the acetyl and ethynyl groups make this compound an excellent platform for designing ligands for a variety of applications in catalysis and materials science.

Design and Synthesis of Metal-Organic Framework (MOF) Components and Porous Materials

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov Pyridine-containing ligands are widely used in the construction of MOFs due to the strong coordinating ability of the pyridine nitrogen. While the direct use of this compound as a MOF ligand is not reported in the provided sources, its derivatives hold significant promise. The ethynyl group can be used for post-synthetic modification within a MOF or can be involved in further reactions to create larger, more complex linkers. For instance, related bipyridine-based ligands have been used to construct polypyridine bridging ligands for the self-assembly of complex supramolecular architectures. nih.gov

Application in Homogeneous and Heterogeneous Catalysis for Organic Transformations

Complexes of transition metals with pyridine-containing ligands are extensively used as catalysts in a variety of organic transformations. uoa.grcatalysis.rursc.org The development of homogeneous catalysts based on iron, cobalt, and other earth-abundant metals is a particularly active area of research. uoa.grrsc.orgepfl.chmdpi.com Ligands derived from this compound, for example, through condensation of the acetyl group to form iminopyridine ligands, could be used to create active catalysts for reactions such as hydrogenation, hydrosilylation, and polymerization. uoa.grcatalysis.ru Bis(imino)pyridine iron and cobalt complexes are well-known catalyst precursors for olefin polymerization. catalysis.ru

The immobilization of such homogeneous catalysts onto solid supports can lead to the development of highly active and recyclable heterogeneous catalysts. The ethynyl group of this compound provides a convenient anchor point for grafting the corresponding metal complexes onto materials like silica (B1680970) or polymers, which can be beneficial for catalyst recovery and reuse. csic.es

Spin Crossover (SCO) Complexes and Magnetic Materials

Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. nih.govrsc.orgrsc.org This property makes SCO complexes promising candidates for applications in molecular switches, sensors, and data storage devices. rsc.org

Iron(II) complexes with N-donor ligands are the most widely studied class of SCO compounds. nih.govrsc.orgrsc.orgnih.gov Ligands based on the 2,6-bis(pyrazol-1-yl)pyridine (bpp) scaffold are known to form iron(II) complexes that exhibit SCO. nih.gov Functionalization of the bpp skeleton, for example with an ethynyl-bithiophene group, has been explored to create SCO complexes suitable for single-molecule junctions. nih.gov Ligands derived from this compound, for instance by reacting the acetyl group with hydrazines or amines to form multidentate chelating systems, could create the necessary ligand field strength around an iron(II) center to induce SCO behavior. The ability to tune the electronic and steric properties of the ligand by modifying the ethynyl group would allow for fine-tuning of the SCO properties.

Cobalt(II) complexes are also known to exhibit interesting magnetic properties, including slow magnetic relaxation, which is a characteristic of single-molecule magnets (SMMs). researchgate.netmdpi.comrsc.orgnih.govrsc.org The magnetic anisotropy of cobalt(II) complexes is highly dependent on the coordination environment. researchgate.netmdpi.comrsc.orgnih.gov Ligands derived from this compound could be used to synthesize new cobalt(II) complexes with tailored coordination geometries, potentially leading to new SMMs.

Copper(II) complexes with pyridine-based ligands have also been investigated for their magnetic properties and potential applications in materials science and as anticancer agents. mdpi.commdpi.comnih.govresearchgate.netresearchgate.net The interaction between copper(II) centers in multinuclear complexes can lead to either ferromagnetic or antiferromagnetic coupling, depending on the nature of the bridging ligands. The versatile coordination chemistry of ligands derived from this compound could be exploited to create novel polynuclear copper(II) complexes with interesting magnetic behaviors.

Contributions to Medicinal Chemistry Research and Drug Design Principles

The strategic incorporation of the this compound scaffold into medicinal chemistry programs offers a versatile platform for the development of novel therapeutic agents. Its unique structural features, including the reactive ethynyl group and the coordinating pyridine ring, allow for extensive chemical modifications to explore and optimize interactions with biological targets.

Scaffold Derivatization for Targeted Compound Libraries

The this compound core is a valuable starting point for the generation of targeted compound libraries. The presence of the terminal alkyne, or ethynyl group, is particularly significant as it allows for participation in a variety of highly efficient and selective coupling reactions. One of the most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction enables the covalent linking of the ethynylpyridine scaffold to a wide array of azide-containing molecules, rapidly generating a diverse library of 1,2,3-triazole-containing derivatives. This approach is instrumental in exploring the chemical space around a biological target to identify potent and selective ligands.

Furthermore, the acetyl group can be readily modified through various chemical transformations. For instance, it can undergo condensation reactions with hydrazines to form hydrazones, or it can be reduced to an alcohol, which can then be further functionalized. The pyridine nitrogen also offers a handle for modification, such as through N-oxidation or quaternization, which can alter the electronic properties and solubility of the resulting compounds. The combination of these reactive sites allows for a combinatorial approach to library synthesis, where different fragments can be systematically introduced at various positions on the scaffold. This systematic derivatization is crucial for mapping the binding pocket of a target protein and developing a comprehensive understanding of the structural requirements for molecular recognition.

An example of such derivatization potential can be seen in the synthesis of chalcones from related ketone-containing heterocyclic compounds. For instance, intermediates like 1-(2-methylimidazo[1,2-α]pyridin-3-yl)ethanone are synthesized and then condensed with various aldehydes to produce a series of chalcone (B49325) derivatives, which can be further cyclized to form pyrazolines acs.org. This highlights a common strategy where the acetyl group of a heterocyclic ketone, similar to this compound, serves as a key reactive point for extensive derivatization.

| Functional Group | Reaction Type | Potential Derivatives |

| Ethynyl | Click Chemistry (CuAAC) | 1,2,3-Triazole Adducts |

| Ethynyl | Sonogashira Coupling | Aryl/Heteroaryl-Substituted Alkynes |

| Acetyl | Condensation | Hydrazones, Imines |

| Acetyl | Reduction | Secondary Alcohols |

| Pyridine Nitrogen | N-Oxidation | Pyridine-N-oxides |

| Pyridine Nitrogen | Quaternization | Pyridinium (B92312) Salts |

Elucidation of Structure-Activity Relationships for Molecular Recognition and Binding Mechanisms

The systematic derivatization of the this compound scaffold is a powerful tool for elucidating structure-activity relationships (SAR). By synthesizing and evaluating a series of analogues with targeted modifications, researchers can dissect the contributions of different structural features to molecular recognition and binding affinity. While biological activity is outside the scope of this discussion, the principles of SAR are fundamental to understanding how a molecule interacts with its binding partner.

A relevant case study involves the derivatives of (E)-3-((6-methylpyridin-2-yl)ethynyl)cyclohex-2-enone-O-methyloxime (ABP688), a compound structurally related to this compound. In an effort to develop a PET tracer for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), a series of fluorinated analogues were synthesized researchgate.net. This study revealed that modifications at the oxime functionality were well-tolerated, with several derivatives maintaining high binding affinity (Ki values below 10 nM) researchgate.net. This demonstrates that even seemingly minor structural changes can significantly impact binding, and that systematic exploration is key to optimizing these interactions. The insights gained from such SAR studies are crucial for the rational design of new molecules with improved binding characteristics.

The key interactive features of the this compound scaffold in the context of molecular recognition include:

Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, while the acetyl carbonyl oxygen can also participate in hydrogen bonding.

π-π Stacking: The pyridine ring can engage in π-π stacking interactions with aromatic residues in a binding site.

Coordination: The pyridine nitrogen can coordinate with metal ions that may be present in the active site of a metalloprotein.

Hydrophobic Interactions: The ethyl group and any nonpolar substituents introduced through derivatization can engage in hydrophobic interactions.

By systematically altering the substituents on the pyridine ring and the groups attached via the ethynyl linker, the relative importance of these interactions can be determined. This detailed understanding of the molecular determinants of binding is a prerequisite for the design of highly specific and potent ligands.

Design and Synthesis of Novel Molecular Probes and Chemical Tools

The this compound framework is also well-suited for the design and synthesis of molecular probes and chemical tools. These are specialized molecules used to study biological systems, for example, by visualizing the location of a target protein or by identifying its binding partners. The ethynyl group is particularly advantageous in this context, as it allows for the late-stage introduction of reporter groups such as fluorophores, biotin (B1667282) tags, or radioactive isotopes via click chemistry.

The development of a fluorine-18 (B77423) labeled analogue of ABP688 for PET imaging serves as a prime example researchgate.net. The most promising candidate from the SAR study, (E)-3-(pyridin-2-ylethynyl)cyclohex-2-enone-O-2-(2-fluoroethoxy)ethyloxime, was successfully radiolabeled with fluorine-18 researchgate.net. This demonstrates the feasibility of converting a high-affinity ligand based on a pyridinylethynyl scaffold into a functional molecular probe for in vivo imaging researchgate.net. The ability to create such tools is essential for target validation and for understanding the role of specific proteins in health and disease.

| Probe Type | Reporter Group | Application |

| Fluorescent Probe | Fluorophore (e.g., FITC, Rhodamine) | Cellular imaging, fluorescence polarization assays |

| Affinity Probe | Biotin, Photo-crosslinker | Protein pull-down, target identification |

| PET Tracer | Radionuclide (e.g., 18F, 11C) | In vivo imaging of target distribution |

Integration in Material Science and Supramolecular Chemistry

The unique combination of a rigid aromatic core, a reactive alkyne, and a coordinating pyridine unit makes this compound a valuable building block in material science and supramolecular chemistry. These features allow for its incorporation into larger, functional architectures with tailored properties.

Precursors for Polymer Synthesis and Advanced Organic Materials

The ethynyl group of this compound provides a direct route to the synthesis of conjugated polymers. The polymerization of ethynylpyridines can proceed via a non-catalyst quaternization method tandfonline.comtandfonline.com. In this process, the pyridine nitrogen is first quaternized by an alkyl halide, which activates the adjacent ethynyl group towards nucleophilic attack. This initiates a polymerization cascade, leading to the formation of polyacetylene-based polyelectrolytes tandfonline.comtandfonline.com. The resulting polymers possess a conjugated backbone, which imparts interesting electronic and optical properties, making them suitable for applications in organic electronics such as light-emitting diodes and solar cells bohrium.com. The acetyl group on the pyridine ring could either be carried through the polymerization or be used to further modify the polymer properties post-synthesis.

Furthermore, the acetylpyridine moiety itself can be incorporated into polymer backbones through other polymerization techniques. For example, polymers containing 4-acetylpyridine (B144475) have been synthesized via a one-pot, metal-free, superacid-catalyzed step-polymerization with various multiring aromatic hydrocarbons rsc.org. These polymers have shown high thermal stability and good mechanical properties, forming flexible and tough films rsc.org. The pyridine units within the polymer chain can also act as sites for post-polymerization modification, such as quaternization to create ion-containing polymers for membrane applications acs.org.

| Polymerization Method | Reactive Group(s) | Resulting Polymer Type | Potential Applications |

| Quaternization Polymerization | Ethynyl, Pyridine Nitrogen | Polyacetylene-based Polyelectrolyte | Organic Electronics, Sensors |

| Superacid-Catalyzed Polymerization | Acetyl, Aromatic Rings | Wholly Aromatic Polymers | High-Performance Films, Membranes |

| Coordination Polymerization | Pyridine Nitrogen, Acetyl Oxygen | Metal-Organic Frameworks | Catalysis, Gas Storage |

Self-Assembly Studies and Supramolecular Architectures

The principles of supramolecular chemistry, which involve the spontaneous organization of molecules into well-defined structures through non-covalent interactions, are highly relevant to this compound. The pyridine nitrogen is a key player in this context, capable of participating in hydrogen bonding and metal coordination.

A closely related compound, 1-[6-(6-acetylpyridin-2-yl)pyridin-2-yl]ethanone, has been shown to form a supramolecular sheet structure in the solid state through weak intermolecular C-H···O hydrogen bonds bohrium.comresearchgate.net. The planarity of the bipyridine core and the specific geometry of the hydrogen bond donors and acceptors direct the self-assembly process bohrium.com. Similarly, this compound, with its acetyl and pyridine groups, has the potential to form predictable supramolecular motifs.

Components for Fluorescent Dyes and Optoelectronic Materials

The chemical compound this compound is a versatile building block in the synthesis of advanced functional materials, particularly fluorescent dyes and components for optoelectronic devices. Its utility stems from the presence of a terminal alkyne group and a pyridine ring within its structure. These features allow for the construction of extended π-conjugated systems through various chemical transformations, which are essential for conferring fluorescent and optoelectronic properties to the resulting molecules.

The terminal alkyne functionality of this compound is particularly amenable to participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". This reaction allows for the efficient and regioselective formation of 1,2,3-triazole rings. nih.gov The resulting triazole moiety is not merely a linker; it can significantly influence the photophysical properties of the final molecule. nih.gov For instance, the incorporation of a 1,2,3-triazole ring into the backbone of aurone (B1235358) derivatives has been shown to yield fluorescent compounds with large Stokes shifts, a desirable characteristic for fluorescent probes. nih.gov Research on pyrene (B120774) derivatives has also demonstrated that the introduction of 1,2,3-triazole units can dominate the photophysical behavior of the entire molecule. nih.gov

Furthermore, the ethynyl group of this compound can readily undergo Sonogashira cross-coupling reactions. wikipedia.orgorganic-chemistry.orgrsc.orglibretexts.org This powerful carbon-carbon bond-forming reaction enables the coupling of the terminal alkyne with a variety of aryl or vinyl halides. wikipedia.org Such reactions are instrumental in extending the π-conjugation of the molecule, a key strategy in the design of organic materials for electronics and optoelectronics. rsc.org The synthesis of poly(phenyleneethynylene)s (PPEs), a class of polymers with interesting electrooptical and electronic properties, often utilizes Sonogashira coupling. libretexts.org By incorporating this compound into such polymeric structures, its pyridine and acetyl functionalities can be used to tune the material's properties, such as solubility and interaction with other components.

The synthesis of fluorescent nucleoside analogues represents another area where ethynylpyridine derivatives are employed. Through CuAAC reactions, a fluorescent nucleobase can be linked to a sugar moiety via a 1,2,3-triazole bridge. nih.gov The resulting conjugates have shown powerful fluorescence properties, with their emission being sensitive to the polarity of the solvent, making them suitable as molecular probes. nih.gov This highlights the potential of this compound to serve as a key intermediate in the development of sophisticated fluorescent probes for biological and chemical sensing applications.

The following table summarizes the photophysical properties of representative fluorescent molecules containing 1,2,3-triazole moieties, illustrating the types of characteristics that could be expected from derivatives of this compound.

| Compound Type | Excitation Wavelength (λex) | Emission Wavelength (λem) | Quantum Yield (Φ) | Stokes Shift | Reference |

| Aurone-derived 1,2,3-triazole (in PBS) | - | - | - | 118.3 ± 1.01 nm | nih.gov |

| 1,2,3-Triazolyl-1,6-naphthyridin-7(6H)-one derivatives | - | - | - | - | nih.gov |

| 1,3,6,8-Tetrasubstituted pyrene with 1,2,3-triazole motifs | - | - | - | - | nih.gov |

| Chalco-pyrene linked 1,2,3-triazoles | - | 510–515 nm (excimer emission) | - | - | researchgate.net |

Future Research Directions and Emerging Opportunities

Exploration of Asymmetric Synthesis and Chiral Derivatization Strategies

While the synthesis of 1-(6-ethynylpyridin-2-yl)ethanone itself is well-established, the exploration of its chiral derivatives remains a largely untapped area of research. The presence of the ketone functionality provides a direct handle for asymmetric transformations, paving the way for the synthesis of enantiomerically pure or enriched products. Future research in this domain could focus on several key strategies:

Asymmetric Reduction of the Ketone: The development of catalytic asymmetric methods to reduce the ketone to the corresponding alcohol would yield chiral propargyl-pyridyl alcohols. These chiral building blocks are of significant interest in medicinal chemistry and as ligands for asymmetric catalysis. A variety of well-established chiral catalysts, such as those based on ruthenium, rhodium, or iridium with chiral phosphine (B1218219) ligands, could be screened for this transformation. The stereochemical outcome of such reactions would be of fundamental interest.

Chiral Addition Reactions: The ethynyl (B1212043) group can be a site for various addition reactions. The development of stereoselective additions across the carbon-carbon triple bond, potentially directed by the adjacent pyridine (B92270) nitrogen, could lead to a diverse array of chiral vinylated pyridine derivatives.

Derivatization with Chiral Auxiliaries: The ketone can be derivatized with chiral auxiliaries to facilitate diastereoselective reactions at other parts of the molecule. Subsequent cleavage of the auxiliary would provide access to enantiomerically enriched products.

The successful development of these asymmetric and chiral derivatization strategies will be crucial for unlocking the full potential of this compound in applications where stereochemistry plays a critical role, such as in the development of novel pharmaceuticals and chiral materials. General methods for the separation and purification of stereoisomers, including thin-layer chromatography, column chromatography, and high-pressure liquid chromatography, can be employed to isolate and characterize the resulting chiral molecules. google.com

Integration into Flow Chemistry and Sustainable Synthetic Methodologies

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes. Future research on this compound is expected to embrace these principles through the adoption of flow chemistry and other sustainable synthetic methodologies.

Flow Chemistry Synthesis: Continuous-flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved reproducibility, and easier scalability. The synthesis of this compound and its derivatives could be adapted to flow-based systems. acs.org This would not only make the synthesis more efficient but also allow for the in-line monitoring and optimization of reaction conditions.

Catalytic and Eco-Friendly Reactions: There is a growing emphasis on replacing stoichiometric reagents with catalytic alternatives to minimize waste and improve atom economy. Research could focus on developing catalytic methods for the derivatization of this compound. For instance, exploring iron-catalyzed cross-coupling reactions, as has been done for other aryl compounds, could provide a more sustainable alternative to traditional palladium-catalyzed methods. colab.ws The use of greener solvents and energy-efficient reaction conditions will also be a key aspect of this research.

The integration of these sustainable approaches will not only reduce the environmental impact of synthesizing and utilizing this compound but also align its production with the modern standards of chemical manufacturing.

Advanced Characterization of Functionalized Materials and Nanostructures

The ethynyl and pyridinyl groups of this compound make it an excellent candidate for the construction of advanced functional materials and nanostructures. Future research will undoubtedly focus on the synthesis and in-depth characterization of these materials.

Luminescent Materials: Ethynylpyridine derivatives have been shown to be key components in the creation of luminescent materials, including oligo(ethynylpyridine)-containing platinum(II) polypyridine foldamers. researchgate.netacs.orgnih.gov These materials can exhibit interesting photophysical properties, such as stimuli-responsive luminescence. researchgate.netnih.gov Future work could involve incorporating this compound into similar polymeric or oligomeric structures and studying their emission properties. The acetyl group offers a potential site for further functionalization to tune the electronic and photophysical characteristics of the resulting materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridinyl nitrogen and the ethynyl group can both coordinate to metal centers, making this compound a versatile ligand for the construction of coordination polymers and MOFs. These materials have potential applications in gas storage, catalysis, and sensing. Dicopper(I) complexes with acetylide-functionalized pyridinyl ligands have already demonstrated interesting structural and photovoltaic properties. researchgate.netmdpi.com

Self-Assembled Nanostructures: The interplay of π-π stacking interactions from the pyridine ring and potential hydrogen bonding involving the ketone could be exploited to drive the self-assembly of this compound into well-defined nanostructures. fu-berlin.de Advanced characterization techniques, such as single-crystal X-ray diffraction, scanning tunneling microscopy (STM), and atomic force microscopy (AFM), will be essential to elucidate the solid-state behavior and intermolecular interactions that govern the formation of these assemblies. smolecule.com

A summary of potential functionalized materials derived from this compound and their prospective applications is presented in Table 1.

| Material Class | Potential Functionalization Strategy | Prospective Applications |

| Luminescent Polymers | Polymerization via the ethynyl group | Organic light-emitting diodes (OLEDs), chemical sensors, bio-imaging |

| Metal-Organic Frameworks | Coordination to metal ions via pyridine and ethynyl groups | Gas storage and separation, catalysis, drug delivery |

| Self-Assembled Monolayers | Deposition on surfaces | Molecular electronics, surface modification |

| Functionalized Nanoparticles | Covalent attachment to nanoparticle surfaces | Targeted drug delivery, diagnostics |

Table 1. Potential Functionalized Materials and Applications.

Interdisciplinary Research Avenues in Chemical Biology and Advanced Materials Engineering

The unique combination of functional groups in this compound opens doors to exciting interdisciplinary research at the interface of chemistry, biology, and materials science.

Chemical Biology Probes: The ethynyl group is a valuable handle for "click chemistry," a set of biocompatible reactions that are widely used to label and track biomolecules in living systems. This compound could be used as a scaffold to develop probes for studying biological processes. For instance, after suitable modification, it could be used to target specific enzymes or receptors. Research has shown that ethynylpyridine derivatives can be designed to interact with biological targets like G-quadruplex DNA structures, which are implicated in cancer. nih.govresearchgate.net

Advanced Materials Engineering: In the realm of materials engineering, this compound could serve as a key building block for creating materials with tailored properties. Its incorporation into conjugated polymers could lead to new materials for molecular electronics and photovoltaics. bath.ac.uk The ability of ethynylpyridine-containing materials to form multi-stimuli-responsive systems suggests that materials derived from this compound could find applications in smart materials, such as sensors and actuators. researchgate.netnih.gov Furthermore, its use in constructing materials for dye-sensitized solar cells has been explored with related compounds. researchgate.net

The potential interdisciplinary applications are summarized in Table 2.

| Research Area | Potential Application of this compound Derivatives | Key Enabling Feature |

| Chemical Biology | Development of probes for bio-imaging and target identification | Ethynyl group for click chemistry, pyridinyl moiety for metal chelation or hydrogen bonding |

| Medicinal Chemistry | Scaffold for the synthesis of enzyme inhibitors or receptor modulators | Versatile functional groups for derivatization |

| Materials Engineering | Component of conjugated polymers for organic electronics | Extended π-system of the ethynylpyridine core |

| Nanotechnology | Building block for self-assembled nanostructures with defined morphologies | Directional intermolecular interactions |

Table 2. Interdisciplinary Research Avenues.

Q & A

Q. What are the primary synthetic routes for 1-(6-ethynylpyridin-2-yl)ethanone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves functionalization of a pyridine core. A common strategy is:

Pyridine Ring Functionalization : Start with 2-acetylpyridine derivatives. Introduce the ethynyl group via Sonogashira coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and a terminal alkyne (e.g., trimethylsilylacetylene), followed by deprotection .

Fluorination/Modification : If halogenated intermediates are required, fluorinating agents like Selectfluor can be used, as seen in analogs such as 1-(5-fluoropyridin-2-yl)ethanone .

Optimization : Yields depend on solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst loading. For example, Pd-catalyzed couplings require inert atmospheres and dry solvents to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : The ethynyl proton appears as a singlet near δ 2.5–3.5 ppm. Pyridine ring protons show splitting patterns dependent on substitution (e.g., δ 7.5–8.5 ppm for H-3 and H-4) .

- ¹³C NMR : The ketone carbonyl resonates at δ 195–205 ppm, while the ethynyl carbons appear at δ 70–90 (sp-hybridized) .